SYBR Green II: A Technical Guide to its Ionic Form and Applications
SYBR Green II: A Technical Guide to its Ionic Form and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SYBR Green II, a high-sensitivity fluorescent dye optimized for the detection of single-stranded nucleic acids. We will delve into its core properties, focusing on its ionic nature, mechanism of action, and practical applications in molecular biology.
Core Concepts: The Ionic Nature of SYBR Green II
SYBR Green II is an asymmetrical cyanine (B1664457) dye that functions as a nucleic acid stain. A critical feature of its chemical structure is its cationic nature . While the precise molecular structure is proprietary, it is understood to carry a net positive charge at neutral pH. This positive charge is fundamental to its primary function, as it facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids such as single-stranded DNA (ssDNA) and RNA.
This "ionic form" is key to its utility as a nucleic acid stain. The initial binding is driven by the attraction between the cationic dye and the anionic nucleic acid polymer. Upon binding, the dye's fluorescence is dramatically enhanced, allowing for the sensitive detection of nucleic acids.
Mechanism of Fluorescence
The fluorescence of SYBR Green II is highly dependent on its molecular environment. In a dilute solution, the unbound dye molecule is flexible, and upon excitation, it rapidly loses energy through non-radiative pathways (e.g., molecular vibrations and rotations). This results in a very low intrinsic fluorescence.
Upon binding to nucleic acids, the dye molecule becomes conformationally constrained. This rigid structure limits non-radiative energy decay, causing the excited molecule to release its energy as fluorescence. This process leads to a significant increase in the quantum yield of the dye. SYBR Green II shows a greater fluorescence enhancement when bound to RNA and ssDNA compared to double-stranded DNA (dsDNA), making it particularly valuable for these applications.
Figure 1. Mechanism of SYBR Green II fluorescence enhancement upon binding to nucleic acids.
Quantitative Data Summary
The following tables summarize the key quantitative properties of SYBR Green II, providing a basis for experimental design and comparison with other nucleic acid stains.
Table 1: Spectral Properties
| Property | Wavelength (nm) | Condition |
| Primary Excitation Maximum | 497 | Bound to RNA |
| Secondary Excitation Maximum | 254 | Bound to RNA |
| Emission Maximum | 520 | Bound to RNA |
Table 2: Performance Characteristics
| Parameter | Value | Notes |
| Quantum Yield (Bound to RNA) | ~0.54 | Significantly higher than when bound to dsDNA[1][2]. |
| Quantum Yield (Bound to dsDNA) | ~0.36 | [1][2] |
| Quantum Yield (RNA/Ethidium (B1194527) Bromide) | ~0.07 | For comparison[1][2]. |
| Detection Limit (Non-denaturing gel) | 100 pg (254 nm epi-illumination) 500 pg (300 nm transillumination) | Per band[3]. |
| Detection Limit (Denaturing gel) | 1 ng (254 nm epi-illumination) 4 ng (300 nm transillumination) | Per band[2][3]. |
Experimental Protocols
SYBR Green II is predominantly used for staining RNA and ssDNA in electrophoretic gels. Below is a standard protocol for post-staining of RNA in agarose (B213101) or polyacrylamide gels.
Protocol: Post-Electrophoresis Staining of RNA Gels
Materials:
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SYBR Green II stock solution (typically 10,000X in DMSO)
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Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
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Staining container (plastic is recommended to prevent dye absorption to glass)
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Gel documentation system (UV transilluminator or laser scanner)
Procedure:
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Electrophoresis: Perform electrophoresis on RNA samples using standard procedures for agarose or polyacrylamide gels.[2]
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Prepare Staining Solution:
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For non-denaturing gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in electrophoresis buffer.[2][3]
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For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2][3]
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Crucial: Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as the dye is pH-sensitive.[2][3]
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-
Staining:
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Place the gel in the staining container and add enough staining solution to fully submerge the gel.
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Incubate at room temperature, protected from light (e.g., cover with aluminum foil).
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Typical staining times are 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[1][2] This may vary based on gel thickness and composition.
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Gentle agitation during staining can improve consistency.
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Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the unbound dye.[1][2]
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Visualization:
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Illuminate the stained gel using a 300 nm UV transilluminator or, for higher sensitivity, a 254 nm epi-illuminator.[1][2]
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The fluorescence emission will be centered at approximately 520 nm.[2][3]
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Photograph the gel using an appropriate filter (do not use filters designed for ethidium bromide). A SYBR Green gel stain photographic filter is recommended for optimal results with black and white film.[3]
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Disposal: Solutions of SYBR Green II should be treated as potential mutagens. Before disposal, pour the staining solution through activated charcoal, which can then be incinerated.[1][2]
